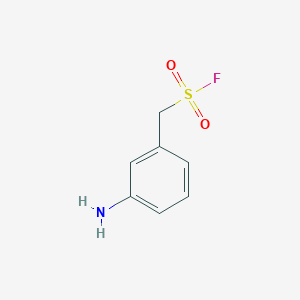

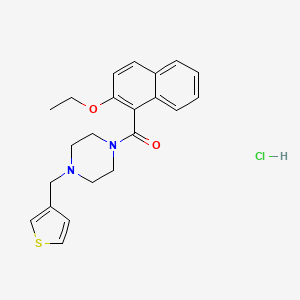

![molecular formula C12H12N4O2 B2882413 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione CAS No. 848892-95-5](/img/structure/B2882413.png)

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione” is a heterocyclic compound . It has been designed and synthesized as a fused analog of one of the tautomeric forms of 6-azaisocytosine, i.e., 3-amino-1,2,4-triazin-5 (4H)-one and a nitrogen bridgehead analog of the purines .

Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, which this compound is a part of, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo [1,2,4]triazines are basically reduced to these two approaches .Molecular Structure Analysis

The structure of this compound consists of a fused five-membered triazole ring . The title compound crystallizes in the monoclinic space group .Chemical Reactions Analysis

The compound is an antitumoral agent candidate . The reactions involved in the synthesis of this compound are part of the broader class of reactions used to synthesize azolo [1,2,4]triazines .Applications De Recherche Scientifique

Antimicrobial Activity

Triazine derivatives have been studied for their potential as antimicrobial agents. They can be synthesized to target a range of microbial pathogens, including bacteria and fungi . The structure of triazine allows for the attachment of various substituents, which can enhance the compound’s ability to interact with microbial enzymes or DNA, disrupting their function and leading to the death of the pathogen.

Anticancer Properties

Some triazine derivatives exhibit anticancer activity by interfering with the replication of cancer cells . They can act as kinase inhibitors or interact with DNA to prevent cell division. The ability to fine-tune the electronic properties of these compounds through functionalization makes them promising candidates for the development of new anticancer drugs.

Antiviral Uses

The triazine core structure is conducive to the development of antiviral drugs. These compounds can be designed to inhibit viral replication by targeting key enzymes in the viral life cycle . Their high nitrogen content and chemical stability make them suitable for bioorthogonal applications, potentially allowing for targeted drug delivery within the body.

Enzyme Inhibition

Triazines are known to inhibit various enzymes, which is crucial in the treatment of diseases like cancer and Alzheimer’s . By inhibiting enzymes such as carbonic anhydrase or cholinesterase, triazine derivatives can disrupt the metabolic pathways that are essential for the survival of diseased cells.

Drug Design and Discovery

The triazine scaffold is a valuable tool in drug design and discovery due to its ability to form stable, bioactive molecules . Its versatility allows for the creation of compounds with specific pharmacokinetic properties, making it easier to develop drugs with desired efficacy and safety profiles.

Molecular Modeling Studies

Triazine derivatives are often used in molecular modeling studies to understand the interaction between drugs and their targets . These studies can provide insights into the structure-activity relationship of drugs, aiding in the rational design of new therapeutic agents.

Photocatalysis

Due to their electronic properties, triazine derivatives can be used in photocatalysis . This application is particularly relevant in the development of sustainable chemical processes, where triazines can facilitate reactions under light irradiation, reducing the need for harsh chemical conditions.

Heterogeneous Catalysis

Triazines can also serve as ligands in heterogeneous catalysis . Their rich nitrogen content can enhance the catalytic activity of metal complexes, which are used in a variety of industrial chemical processes.

Mécanisme D'action

Orientations Futures

The development and targeted synthesis of azolo [1,2,4]triazines, which this compound is a part of, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

Propriétés

IUPAC Name |

8-(4-methylphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-2-4-9(5-3-8)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHCWVXDKYDBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

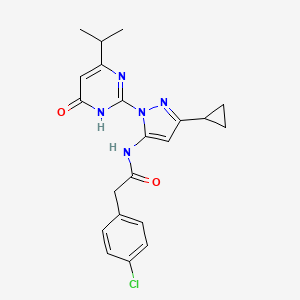

![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)

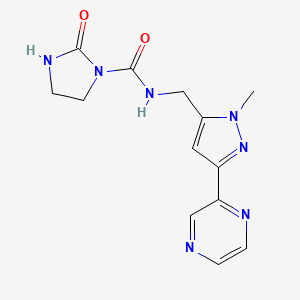

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

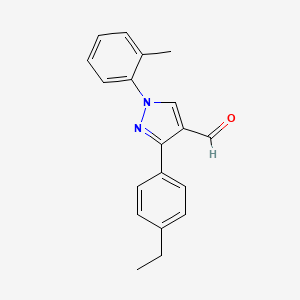

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)

![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)